5-Hydroxytryptamine creatinine sulfate (salt) monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate, also known as serotonin creatinine sulfate monohydrate, is a complex compound formed by the combination of serotonin and creatinine sulfate. Serotonin is a well-known neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep, while creatinine is a product of muscle metabolism. This compound is often used in scientific research due to its biological significance and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxytryptamine creatinine sulfate (salt) monohydrate typically involves the reaction of serotonin with creatinine sulfate under controlled conditions. The process generally includes:

Dissolution: Serotonin and creatinine sulfate are dissolved in an appropriate solvent, such as water or ethanol.

Reaction: The solution is heated to a specific temperature to facilitate the reaction between serotonin and creatinine sulfate.

Crystallization: The reaction mixture is then cooled to allow the formation of the crystalline product.

Purification: The crystals are filtered, washed, and dried to obtain the pure compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Mixing: Large quantities of serotonin and creatinine sulfate are mixed in industrial reactors.

Controlled Heating: The mixture is heated under controlled conditions to ensure complete reaction.

Automated Crystallization: The reaction mixture is cooled in crystallizers to form the product.

Automated Purification: The crystals are separated using industrial filtration and drying equipment

Análisis De Reacciones Químicas

Types of Reactions

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products.

Reduction: It can be reduced under specific conditions.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed

Oxidation Products: Various oxidized derivatives of serotonin.

Reduction Products: Reduced forms of serotonin.

Substitution Products: Substituted serotonin derivatives

Aplicaciones Científicas De Investigación

Key Applications

-

Neurotransmitter Studies

- Mechanistic Insights : Serotonin creatinine sulfate is used to investigate the mechanisms of serotonin receptor activation. It serves as a ligand for serotonin receptors (5-HT receptors), which are implicated in mood disorders and other neurological conditions .

- Receptor Binding Studies : Radiolabeled forms of serotonin creatinine sulfate are employed in autoradiographic studies to visualize receptor distribution and density in brain tissues .

-

Psychiatric Research

- Augmentation Strategies : A pilot study indicated that combining serotonin precursors like 5-hydroxytryptophan (5-HTP) with creatine may enhance treatment outcomes for women with major depressive disorder who are resistant to standard antidepressants. This combination showed significant reductions in depression scores over an eight-week period .

- Serotonin Deficits : Research has explored how serotonin creatinine sulfate can help address deficits in serotonin production associated with various psychiatric disorders, potentially leading to new therapeutic strategies .

-

Physiological Response Studies

- Feeding Motions : Studies on Caenorhabditis elegans have utilized serotonin creatinine sulfate to examine its effects on feeding behaviors, providing insights into the neurobiological underpinnings of appetite regulation .

- Chronotropic Responses : The compound has also been used to assess the effects of serotonin on heart rate modulation in zebrafish, contributing to our understanding of cardiac physiology and neurotransmitter interactions .

- Gastrointestinal Research

Case Studies and Findings

Mecanismo De Acción

The mechanism of action of 5-Hydroxytryptamine creatinine sulfate (salt) monohydrate involves its interaction with serotonin receptors in the brain and other tissues. Serotonin binds to these receptors, triggering a cascade of intracellular events that influence mood, appetite, and other physiological functions. The creatinine component helps stabilize the compound and enhance its bioavailability .

Comparación Con Compuestos Similares

Similar Compounds

5-Hydroxytryptamine hydrochloride: Another form of serotonin used in research.

5-Hydroxytryptamine oxalate: A different salt form of serotonin.

5-Hydroxytryptamine creatinine sulfate dihydrate: A similar compound with two water molecules instead of one .

Uniqueness

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate is unique due to its stability and enhanced bioavailability compared to other serotonin derivatives. The creatinine component not only stabilizes the serotonin molecule but also facilitates its absorption and utilization in biological systems .

Actividad Biológica

5-Hydroxytryptamine creatinine sulfate (salt) monohydrate, commonly known as serotonin creatinine sulfate, is a compound that plays a significant role in various biological processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of 5-Hydroxytryptamine (Serotonin)

5-Hydroxytryptamine (5-HT), or serotonin, is a neurotransmitter derived from the amino acid tryptophan. It is primarily found in the brain, intestines, and blood platelets. Serotonin is crucial for regulating mood, appetite, sleep, memory, and learning. The compound exists in various forms, including its sulfate salt form, which is studied for its biological activities.

5-Hydroxytryptamine creatinine sulfate interacts with multiple serotonin receptors, notably the 5-HT receptor family, which are G protein-coupled receptors (GPCRs) and ligand-gated ion channels. These receptors are distributed throughout the central and peripheral nervous systems and are implicated in numerous physiological functions:

- Mood Regulation : Serotonin is well-known for its role in mood stabilization and is often targeted in antidepressant therapies.

- Cognitive Functions : It influences learning and memory processes.

- Gastrointestinal Motility : Serotonin regulates bowel movements and gastrointestinal function.

- Sleep Cycle : It plays a role in sleep regulation by influencing circadian rhythms.

Pharmacological Properties

The pharmacological properties of 5-Hydroxytryptamine creatinine sulfate have been investigated through various studies:

- Receptor Binding Studies : Research indicates that 5-HT binds to serotonin receptors with varying affinities, influencing downstream signaling pathways. For instance, it affects adenylate cyclase activity and phospholipase C signaling pathways, leading to diverse physiological responses .

- Neurotransmission : As an endogenous ligand for serotonin receptors, 5-HT modulates neurotransmission across synapses. Studies have shown that alterations in serotonin levels can significantly affect synaptic plasticity and neuronal excitability .

- Nephrotoxicity Studies : Investigations into the nephrotoxic effects of 5-HT reveal that prolonged exposure can lead to cellular damage in renal tissues. One study highlighted that maintaining 5-HT at room temperature resulted in a loss of biological activity, emphasizing the importance of storage conditions on its efficacy .

Case Studies

Several case studies provide insights into the biological activity of 5-Hydroxytryptamine creatinine sulfate:

- Developmental Effects : A study examining the effects of 5-HT on embryonic development found that it influences cell differentiation and growth patterns in various tissues .

- Physiological Responses : Research has documented physiological responses to serotonin administration in animal models, illustrating its impact on cardiovascular function and behavior .

Data Tables

The following table summarizes key features and findings related to the biological activity of 5-Hydroxytryptamine creatinine sulfate:

| Feature | Description |

|---|---|

| Molecular Weight | 176.2 g/mol |

| Receptor Type | 5-Hydroxytryptamine receptors (multiple subtypes) |

| Biological Role | Mood regulation, gastrointestinal function |

| Pharmacological Effects | Modulates neurotransmission; impacts synaptic plasticity |

| Toxicity Information | Nephrotoxic at high concentrations; stability affected by temperature |

Propiedades

IUPAC Name |

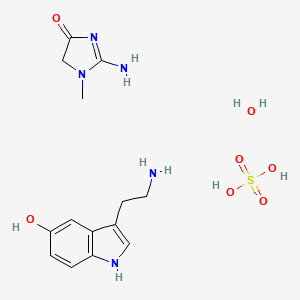

3-(2-aminoethyl)-1H-indol-5-ol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C4H7N3O.H2O4S.H2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4;/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCXVJIGPVULPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N=C1N.C1=CC2=C(C=C1O)C(=CN2)CCN.O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61-47-2 |

Source

|

| Record name | SEROTONIN CREATINE SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L522LAQ9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.